N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c20-16(12-19-18(21)15-7-10-22-11-8-15)13-3-5-14(6-4-13)17-2-1-9-23-17/h1-6,9,15-16,20H,7-8,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMCRKZCWCBVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the furan and phenyl intermediates. One common method involves the Paal-Knorr synthesis for the furan ring, followed by the attachment of the phenyl group through a Friedel-Crafts acylation reaction. The oxane ring is then formed through a cyclization reaction, and the final carboxamide group is introduced via an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or gold nanoparticles can be employed to facilitate the cyclization and amidation steps, ensuring high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: N-{2-[4-(cyclohexyl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide exhibit significant anticancer activity. The furan moiety is known for its ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation. A study demonstrated that derivatives of furan-containing compounds showed selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
The hydroxyl group in the structure may contribute to anti-inflammatory effects, making it a candidate for the development of therapeutic agents targeting inflammatory diseases. Preliminary studies have shown that compounds with similar functional groups can inhibit pro-inflammatory cytokines and pathways, indicating a potential for therapeutic use in conditions like arthritis and other inflammatory disorders .
Material Science
Polymeric Applications
this compound can be utilized in the synthesis of biodegradable polymers. Its structure allows for the incorporation into polymer matrices, enhancing mechanical properties and biodegradability. Research in this area has focused on creating composite materials that leverage the unique characteristics of furan-based compounds for applications in packaging and biomedical devices .
Biochemical Applications
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs positions it as a potential excipient in drug delivery systems. Studies have shown that incorporating such compounds into delivery systems can improve the solubility and bioavailability of poorly soluble drugs, thereby enhancing therapeutic efficacy .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of furan-containing compounds, including this compound. The results showed promising anticancer activity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Biodegradable Polymers
A project focused on developing biodegradable plastics incorporated this compound into polylactic acid (PLA) matrices. The resulting material exhibited improved mechanical properties and degradation rates suitable for environmental applications .
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the hydroxyl and carboxamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Notes and Limitations
Data Gaps : Direct experimental data for Compound A’s bioactivity and ADME properties are unavailable; comparisons rely on structural extrapolation.
Methodological Constraints : Predicted logP and solubility values use computational models (e.g., ALOGPS) and may deviate from empirical measurements.
Receptor Modeling : Hypotheses about GPCR targeting require validation via molecular docking or in vitro assays.
This analysis underscores the need for targeted studies to elucidate Compound A’s pharmacological profile and optimize its design relative to existing analogs.
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Furan Ring : A five-membered heterocyclic structure that contributes to its reactivity and biological activity.
- Phenyl Group : Enhances lipophilicity, aiding in cellular membrane penetration.
- Hydroxyethyl Substituent : May influence solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily due to the presence of the furan and thiazole moieties. Here are some key activities:
- Antibacterial Activity :
- Anti-inflammatory Properties :
-
Anticancer Potential :
- Some derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy development .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways, leading to reduced pathogen viability or inflammation.
- Receptor Modulation : Interaction with various receptors involved in pain and inflammation could modulate physiological responses .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. The methods often include:
- Coupling Reactions : Utilizing reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.
- Purification Techniques : Employing chromatography to isolate the desired product from by-products.
Case Studies
- Antibacterial Study :
- Anti-inflammatory Assessment :
Data Summary Table
| Activity Type | Target Organisms/Pathways | Observed Effects |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Significant inhibition of growth |
| Anti-inflammatory | COX enzymes | Reduction in inflammation markers |
| Anticancer | Various cancer cell lines | Cytotoxic effects observed |
Q & A
What are the key structural features of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide that influence its reactivity and bioactivity?
The compound's reactivity and bioactivity are influenced by its furan-2-yl group (imparting aromaticity and π-π stacking potential), 2-hydroxyethyl moiety (enhancing solubility and hydrogen-bonding capacity), oxane (tetrahydropyran) ring (contributing to conformational rigidity), and carboxamide group (enabling hydrogen bonding and interactions with biological targets). The furan ring and phenyl group may mediate interactions with hydrophobic enzyme pockets, while the hydroxyl and carboxamide groups facilitate polar interactions .
What synthetic strategies are recommended for the efficient synthesis of this compound?
Synthesis typically involves multi-step routes:
Coupling reactions (e.g., amide bond formation between oxane-4-carboxylic acid derivatives and the hydroxyethylamine intermediate).
Protection/deprotection steps for sensitive groups like the hydroxyl moiety.
Optimization via high-throughput screening (HTS) to refine reaction conditions (e.g., solvent polarity, catalyst loading).
Continuous flow chemistry to improve yield and scalability .
Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H/¹³C, 2D-COSY) for structural elucidation and stereochemical analysis.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, carboxamide).
- Thin-layer chromatography (TLC) and HPLC for purity assessment .
How can researchers optimize the stability of this compound under varying experimental conditions (e.g., pH, temperature)?
- pH stability assays : Test buffered solutions (pH 3–9) with periodic sampling for degradation analysis via HPLC.
- Thermal stability studies : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Oxidative stability : Evaluate reactivity with common oxidants (e.g., H₂O₂) under controlled conditions .
What computational approaches are suitable for predicting the binding affinity and molecular interactions of this compound with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes.
- Molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability of ligand-target complexes.
- Free-energy perturbation (FEP) calculations to quantify binding affinities .
How can in vitro and in vivo models be designed to evaluate the compound's pharmacokinetic properties?
- In vitro : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability.
- In vivo : Administer the compound in rodent models, followed by LC-MS/MS analysis of plasma/tissue samples to determine bioavailability, half-life, and clearance rates .
How should researchers address contradictory data regarding the compound's biological activity across different studies?
- Cross-validation : Replicate assays using orthogonal methods (e.g., SPR vs. ITC for binding studies).
- Purity verification : Confirm compound integrity via HPLC and elemental analysis.
- Dose-response curves : Ensure activity is concentration-dependent and not an artifact of assay conditions .
What strategies are effective in modifying the compound's structure to enhance target specificity while minimizing off-target effects?
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, methyl groups) to the phenyl or furan rings.
- Bioisosteric replacement : Swap the oxane ring with cyclohexane or piperidine derivatives to modulate lipophilicity.
- Proteomics profiling : Screen derivatives against panels of kinases or GPCRs to assess selectivity .
What are the best practices for analyzing the compound's metabolic stability and potential toxicity in preclinical research?
- Metabolic stability : Incubate with liver microsomes or hepatocytes, followed by LC-MS to identify metabolites.
- Cytotoxicity assays : Use HEK-293 or HepG2 cells to determine IC₅₀ values.
- Genotoxicity screening : Perform Ames tests or comet assays to detect DNA damage .
How can researchers integrate high-throughput screening (HTS) and machine learning to identify novel derivatives with improved pharmacological profiles?
- HTS : Screen compound libraries for activity against target proteins (e.g., kinases, proteases).
- Machine learning : Train QSAR models using activity data to predict novel derivatives.
- Generative chemistry : Use AI platforms (e.g., ChemBERTa) to design structurally diverse analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
